Gadolinium (III) acetylacetonate

Description

Contextualization within Lanthanide Coordination Chemistry

The chemistry of lanthanide complexes, including gadolinium(III) acetylacetonate (B107027), is a vibrant and rapidly expanding area of research. tandfonline.comacs.org Long considered secondary players to transition metals, lanthanides are now at the forefront of materials science due to their unmatched optical and magnetic properties. tandfonline.comresearchgate.net

Lanthanide(III) ions are characterized by the progressive filling of their 4f orbitals. researchgate.net The trivalent lanthanide ions, such as Gd³⁺, possess a general electronic configuration of [Xe]4fⁿ, where n ranges from 1 to 14. doubtnut.com Specifically, the Gd³⁺ ion has a half-filled 4f subshell ([Xe]4f⁷), which contributes to its distinct magnetic properties, including a high magnetic moment and long electronic relaxation times. researchgate.netvpscience.org This unique electronic structure is the source of the characteristic properties of lanthanide ions, such as their sharp, line-like absorption and emission spectra, which arise from Laporte-forbidden f-f transitions. vpscience.org The colors of most trivalent lanthanide ions are a direct result of these electronic transitions. vpscience.orgbyjus.com However, ions with 4f⁰ (La³⁺), 4f⁷ (Gd³⁺), and 4f¹⁴ (Lu³⁺) configurations are colorless. vpscience.org The partially filled 4f orbitals are well-shielded by the outer 5s and 5p electrons, leading to minimal interaction with the ligand field. This results in coordination numbers that are largely determined by the steric properties of the ligands, with values ranging from 3 to 12 being documented. tandfonline.com This adaptability allows for the formation of a diverse array of coordination geometries. researchgate.net

β-Diketones, such as acetylacetone (B45752), are among the most widely utilized ligands for chelating lanthanide ions. researchgate.netalfachemic.com These ligands exist in a keto-enol tautomeric equilibrium and coordinate to metal ions as the enolate, acting as bidentate O,O-donors to form stable six-membered chelate rings. researchgate.net The versatility of β-diketonate ligands stems from their commercial availability and the ease with which their electronic and steric properties can be modified by changing the substituents. rsc.org

A crucial feature of β-diketonate ligands in lanthanide chemistry is their "antenna effect." alfachemic.com The organic ligand can absorb ultraviolet light and efficiently transfer this energy to the central lanthanide ion, which then emits its characteristic luminescence. alfachemic.com This process is particularly important for enhancing the emission of ions like Eu³⁺ and Tb³⁺. researchgate.netresearchgate.net Furthermore, the formation of stable complexes with β-diketonates makes them valuable in various applications, including as luminescent materials, catalysts, and in extraction processes. alfachemic.comresearchgate.net

Historical Trajectory of Gadolinium(III) Acetylacetonate Research

The study of metal acetylacetonates (B15086760) dates back to the early days of coordination chemistry, where they were recognized for their unusual volatility, a property that spurred interest in their potential for isotope separation. researchgate.net

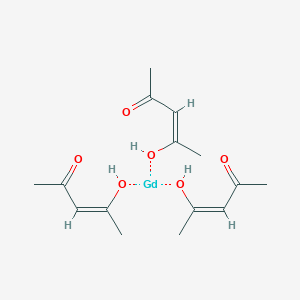

The synthesis of gadolinium(III) acetylacetonate typically involves the reaction of a gadolinium salt with acetylacetone. wikipedia.org A common method is the reaction of gadolinium alkoxide with acetylacetone. wikipedia.org While the anhydrous form, Gd(C₅H₇O₂)₃, is often discussed, it is considered unlikely to exist as a stable species. wikipedia.org The more commonly isolated and characterized form is the dihydrate, Gd(C₅H₇O₂)₃(H₂O)₂, which has been confirmed by X-ray crystallography. wikipedia.org This hydrated complex is an 8-coordinate species. wikipedia.org Upon heating under vacuum, the dihydrate is known to convert to an oxo-cluster, Gd₄O(C₅H₇O₂)₁₀, a behavior also observed for other lanthanide acetylacetonates like those of europium, yttrium, lanthanum, and erbium. wikipedia.orgwikipedia.org

Early research into lanthanide acetylacetonates laid the groundwork for understanding their fundamental properties. For instance, studies in the 1960s investigated the stability and thermodynamics of these complexes. acs.org A significant driver of academic interest has been the unique photophysical and magnetic properties of lanthanide complexes. acs.org The discovery that β-diketonate ligands can act as antennas to sensitize lanthanide luminescence opened up avenues for the development of highly luminescent materials. researchgate.netalfachemic.com For gadolinium complexes specifically, the high magnetic moment of the Gd³⁺ ion has made them a focus for applications in magnetic resonance imaging (MRI) as contrast agents. nih.govresearchgate.netnih.gov The Gd³⁺ ion's slow electron relaxation time also makes it a useful probe for studying its coordination environment through techniques like electron spin resonance (ESR). rsc.org

Contemporary Academic Relevance and Research Impetus

The academic relevance of gadolinium(III) acetylacetonate and related complexes remains high, driven by the continuous search for advanced materials with tailored properties. tandfonline.comacs.org Current research often focuses on modifying the β-diketonate ligand to fine-tune the properties of the resulting complex. researchgate.netrsc.org

Recent research has explored the synthesis of polynuclear gadolinium clusters with interesting magnetic properties. For example, a trinuclear gadolinium cluster with a three-center one-electron bond has been synthesized, exhibiting a high-spin ground state. nih.gov Furthermore, gadolinium(III) acetylacetonate serves as a precursor for the synthesis of gadolinia-doped ceria (GDC) powders via the sol-gel method. wikipedia.org The solvothermal treatment of gadolinium(III) acetylacetonate has been shown to produce derivatives with enhanced fluorescence and magnetic properties. vibgyorpublishers.org

The development of multimodal agents for theranostics, which combine diagnostic and therapeutic capabilities, is a significant area of contemporary research. nih.gov Gadolinium complexes are being investigated for their potential in dual-modal imaging and as agents for neutron capture therapy. nih.govsydney.edu.au The design of new ligands that form highly stable complexes with Gd³⁺ is crucial for these applications to minimize potential toxicity. nih.govnih.gov For instance, platinum(II)-gadolinium(III) complexes have been developed as potential single-molecular theranostic agents for cancer treatment, demonstrating both cytotoxicity and imaging capabilities. nih.gov

Data Tables

Properties of Gadolinium(III) Acetylacetonate Hydrate (B1144303)

| Property | Value | Reference |

| CAS Number | 64438-54-6 | ereztech.comsigmaaldrich.com |

| Molecular Formula | Gd(C₅H₇O₂)₃ · xH₂O | sigmaaldrich.com |

| Anhydrous Molecular Weight | 454.57 g/mol | sigmaaldrich.com |

| Appearance | Faint beige powder | ereztech.com |

| Melting Point | 143 °C (decomposes) | sigmaaldrich.com |

Electronic Configuration of Relevant Species

| Species | Electronic Configuration | Reference |

| Gadolinium (Gd) | [Xe] 4f⁷ 5d¹ 6s² | byjus.com |

| Gadolinium(III) ion (Gd³⁺) | [Xe] 4f⁷ | researchgate.netvpscience.org |

| Lanthanum(III) ion (La³⁺) | [Xe] 4f⁰ | vpscience.orgk-tree.ru |

| Lutetium(III) ion (Lu³⁺) | [Xe] 4f¹⁴ | vpscience.org |

Role in Fundamental Understanding of f-Element Chemistry

The study of Gadolinium(III) acetylacetonate provides crucial insights into the coordination chemistry of f-block elements, also known as lanthanides. The Gd(III) ion possesses a [Xe]4f⁷ electronic configuration, resulting in a half-filled f-shell. This configuration leads to a spherically symmetric S-state, which simplifies the interpretation of its chemical and physical properties, making it an ideal model for studying f-element systems.

The acetylacetonate (acac) ligand, a bidentate β-diketonate, forms a stable chelate ring with the gadolinium ion by bonding through its two oxygen atoms. americanelements.com This interaction is primarily electrostatic, a characteristic of "hard" acid (Gd³⁺) and "hard" base (oxygen donors) interactions. nih.gov The coordination number of gadolinium in these complexes is typically high, with the dihydrate form exhibiting an 8-coordinate structure. wikipedia.org The nature of the ligand significantly influences the properties of the resulting complex, and the study of Gd(acac)₃ allows researchers to probe these influences on the electronic structure and magnetic behavior of gadolinium. numberanalytics.com

Emerging Research Frontiers in Materials Science and Spectroscopy

Gadolinium(III) acetylacetonate is a precursor and a key component in the development of advanced materials with tailored properties. Its applications are expanding, driven by the unique characteristics of the gadolinium ion.

Materials Science:

Precursor for Nanomaterials: It serves as a precursor for the synthesis of gadolinia-doped ceria (GDC) gel powders via the sol-gel method. wikipedia.org Furthermore, thermal decomposition of gadolinium acetylacetonate is a method used to create thin films and nanoparticles of metals and metal oxides for various applications. vibgyorpublishers.orgvibgyorpublishers.org

Luminescent Materials: Gadolinium complexes, including those with acetylacetonate derivatives, are investigated for their fluorescent properties. vibgyorpublishers.orgvibgyorpublishers.org These materials have potential applications in organic light-emitting diodes (OLEDs). vibgyorpublishers.org The acetylacetonate ligand can act as an "antenna," absorbing UV light and transferring the energy to the gadolinium ion, which can then emit light.

Magnetic Materials: The paramagnetic nature of the Gd(III) ion makes its complexes, including the acetylacetonate, interesting for the development of magnetic materials. vibgyorpublishers.org Research into solvothermally treated Gadolinium(III) acetylacetonate has produced materials with both fluorescent and magnetic properties. vibgyorpublishers.orgvibgyorpublishers.org

Spectroscopy:

Luminescence Studies: The fluorescence of Gadolinium(III) acetylacetonate and its derivatives is a significant area of research. The hydrated form, Gd(AcAc)₃•3H₂O, exhibits a strong emission peak around 520 nm when excited by UV light. vibgyorpublishers.org The electronic transitions responsible for its UV-Vis absorbance are attributed to π-π* and n-π* transitions within the β-diketonate ligands. vibgyorpublishers.orgvibgyorpublishers.org

Probing Coordination Environments: Spectroscopic techniques are essential for characterizing the structure and bonding in Gadolinium(III) acetylacetonate. For instance, FT-IR spectroscopy helps identify the characteristic vibrational modes of the acetylacetonate ligand, such as the C=O and C=C stretching vibrations. vibgyorpublishers.orgvibgyorpublishers.org

Theoretical Frameworks Applied to Gadolinium(III) Acetylacetonate

To gain a deeper understanding of the electronic structure and properties of Gadolinium(III) acetylacetonate, various theoretical and computational methods are employed.

Ligand Field Theory for 4f-Electron Systems

Ligand field theory, which is highly successful in describing transition metal complexes, is more complex to apply to lanthanide ions like Gd(III). The 4f electrons of lanthanides are well-shielded from the ligands by the outer 5s and 5p electrons. Consequently, the effect of the ligand field on the 4f orbitals is much weaker compared to the d-orbitals of transition metals.

Computational Chemistry Paradigms (e.g., DFT, Ab Initio)

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for studying gadolinium complexes. These methods allow for the calculation of molecular structures, electronic properties, and spectroscopic parameters.

Recent DFT studies on gadolinium complexes, though not always specifically on the acetylacetonate, provide a framework for understanding its properties. For example, DFT calculations have been used to analyze the electronic and structural properties of gadolinium-containing nanostructures and complexes with other ligands. mdpi.com These studies often employ semi-core pseudopotentials for the gadolinium atom to account for relativistic effects. mdpi.com DFT can be used to investigate parameters such as the charge on the Gd ion and its spin state within the complex. mdpi.com For other gadolinium complexes, DFT has been used to analyze electron density distributions of frontier molecular orbitals and to understand their catalytic activities. mdpi.com

Identification of Current Research Gaps and Future Perspectives

Despite the extensive research on gadolinium complexes, several areas concerning Gadolinium(III) acetylacetonate warrant further investigation.

Current Research Gaps:

Detailed Electronic Structure: While the general electronic properties are understood, a more detailed experimental and theoretical elucidation of the subtle ligand field effects on the 4f orbitals of Gd(III) in the acetylacetonate complex would be beneficial.

Kinetic Stability: While thermodynamic stability is often considered, the kinetic inertness of Gadolinium(III) acetylacetonate in various environments is less explored. Understanding the rates and mechanisms of ligand exchange is crucial for many of its applications. nih.gov

Controlled Synthesis of Derivatives: The solvothermal treatment of Gadolinium(III) acetylacetonate has shown promise in creating new materials. vibgyorpublishers.orgvibgyorpublishers.org However, precise control over the composition and structure of the resulting derivatives, such as Gd(OH)ₓ(AcAc)₃₋ₓ, remains a challenge.

Future Perspectives:

The future of Gadolinium(III) acetylacetonate research lies in its application in advanced functional materials and as a molecular building block.

Multifunctional Materials: There is a growing interest in developing materials that combine multiple properties, such as luminescence and magnetism. vibgyorpublishers.org Gadolinium(III) acetylacetonate is a promising candidate for the design of such multifunctional materials.

Catalysis: The catalytic potential of gadolinium complexes is an emerging area. americanelements.commdpi.com Investigating the catalytic activity of Gadolinium(III) acetylacetonate and its derivatives in various organic transformations could open up new applications.

Advanced Imaging Agents: While not a primary focus of this article, the broader field of gadolinium complexes is dominated by their use as MRI contrast agents. frontiersin.orgnih.gov Fundamental studies on the stability and properties of simple complexes like Gadolinium(III) acetylacetonate can inform the design of next-generation imaging probes. nih.gov The global market for gadolinium is projected to grow, driven by its use in medical imaging and other high-tech applications. futuremarketinsights.commarketresearchfuture.com

Structure

2D Structure

Properties

Molecular Formula |

C15H24GdO6 |

|---|---|

Molecular Weight |

457.6 g/mol |

IUPAC Name |

gadolinium;(Z)-4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/3C5H8O2.Gd/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |

InChI Key |

DIALJPUVGGQICA-LNTINUHCSA-N |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Gd] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Gd] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Design

Non-Aqueous and Solvothermal Synthetic Routes

Hydrothermal and Solvothermal Approaches for Polymorph Control

Hydrothermal and solvothermal methods offer powerful tools for controlling the crystalline structure and composition of gadolinium (III) acetylacetonate (B107027) derivatives. vibgyorpublishers.orgvibgyorpublishers.org These techniques involve reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures.

A study utilizing a solvothermal method treated gadolinium (III) acetylacetonate hydrate (B1144303) in absolute diphenyl ether, a water-scarce environment, to limit the hydrolysis of the acetylacetonate ligand. vibgyorpublishers.orgvibgyorpublishers.org This approach successfully produced various this compound derivatives containing hydroxyl groups, with general formulas Gd(OH)x(AcAc)3-x. vibgyorpublishers.org The composition of these derivatives was found to be dependent on the reaction temperature. For instance, at 160 °C, the product Gd(OH)(AcAc)2 was formed, while at 220 °C, Gd(OH)2(AcAc) was the resulting compound. vibgyorpublishers.org These derivatives exhibited altered fluorescence properties compared to the parent this compound. vibgyorpublishers.orgvibgyorpublishers.org

Polycrystalline gadolinium aluminum perovskite (GdAlO3), a material with applications in phosphors, has been synthesized using a hydrothermal supercritical fluid technique. researchgate.net This method employed a co-precipitated gel of GdAlO3 as a precursor under high pressure (150 to 200 MPa) and temperature (600 to 700 °C). researchgate.net The resulting GdAlO3 crystals were orthorhombic and highly crystalline. researchgate.net While not a direct synthesis of gadolinium acetylacetonate, this demonstrates the utility of hydrothermal methods in producing complex gadolinium-containing materials with controlled crystal structures.

The solvothermal synthesis of other metal-organic clusters, such as titanium oxo-clusters, further illustrates the versatility of this approach in creating complexes with specific geometries and properties. scispace.com

Anhydrous Synthesis Strategies for Purity and Stoichiometry Control

The synthesis of pure, anhydrous this compound is challenging due to the high coordination number of the gadolinium ion and its propensity to coordinate with water molecules. wikipedia.org In fact, it is suggested that the truly anhydrous complex, Gd(C5H7O2)3, is unlikely to exist as a stable species under normal conditions. wikipedia.org The more plausible and crystallographically characterized form is the eight-coordinated dihydrate, Gd(C5H7O2)3(H2O)2. wikipedia.org

Heating the dihydrate under vacuum does not yield the anhydrous complex but instead leads to the formation of an oxo-cluster, Gd4O(C5H7O2)10. wikipedia.org This behavior is also observed for other lanthanide acetylacetonates (B15086760), highlighting a common decomposition pathway. wikipedia.org

A novel approach to synthesizing anhydrous rare earth acetylacetonates involves the reaction of a rare earth hydride with pure acetylacetone (B45752). capes.gov.br This method was successfully applied to the preparation of anhydrous dysprosium, holmium, and erbium chelates, and it precludes contamination by water or other Lewis bases. capes.gov.br This suggests a potential route for obtaining anhydrous this compound, although specific application to gadolinium has not been detailed.

Other methods for preparing metal acetylacetonates involve the reaction of a metal salt with acetylacetone in the presence of a base to facilitate the formation of the acetylacetonate anion. wikipedia.org Controlling the pH is crucial in these reactions to prevent the contamination of the product with metal hydroxides or basic salts. google.com

Mechanochemical and Green Chemistry Approaches

Solvent-Free Solid-State Reactivity in Complex Formation

Mechanochemical methods, which involve grinding solid reactants together, offer a solvent-free alternative for the synthesis of coordination complexes. While specific examples for the mechanochemical synthesis of this compound are not prevalent in the reviewed literature, the principles of solid-state reactivity are relevant. The direct reaction of a metal oxide, hydroxide (B78521), or carbonate with acetylacetone can lead to the formation of metal acetylacetonates. google.com This acid-base reaction relies on the weak acidity of acetylacetone to react with the basic metal precursor. google.com

Exploration of Sustainable and Environmentally Benign Synthetic Pathways

The development of green and sustainable synthetic methods is of growing importance in chemistry. For gadolinium compounds, this is particularly relevant due to the environmental concerns associated with gadolinium-based contrast agents used in magnetic resonance imaging (MRI). ifremer.frnih.govnih.gov While not directly focused on the synthesis of this compound, research into the recycling of gadolinium from these contrast agents highlights a move towards more sustainable practices. nih.govresearchgate.net

Green synthesis approaches for other metal oxide nanoparticles, such as using plant extracts, are also being explored. nih.gov For instance, gadolinium oxide nanoparticles have been synthesized using a methanolic extract of Moringa oleifera peel. nih.gov These biogenic approaches offer an environmentally friendly alternative to traditional synthetic methods.

Furthermore, processes for preparing metal acetylacetonates in an aqueous medium, using an excess of acetylacetone relative to the metal oxide or hydroxide, are being developed. google.com This method, applicable to lanthanides, aims for high yields and purity while minimizing the use of organic solvents. google.com

Ligand Modification and Derivatives for Tailored Properties

The properties of this compound can be tailored by modifying the acetylacetonate ligand or by introducing other ligands into the coordination sphere. The acetylacetonate ligand itself is versatile, and many analogues are known, such as benzoylacetone (B1666692) and dibenzoylmethane. wikipedia.org The use of fluorinated derivatives like hexafluoroacetylacetonate can generate more volatile metal complexes. wikipedia.org

The primary application driving the design of new gadolinium complexes is in the field of MRI contrast agents. nih.govnih.gov Research in this area focuses on designing ligands that form highly stable and inert gadolinium complexes to prevent the release of toxic free Gd3+ ions in vivo. nih.govnih.gov While these ligands are typically polyaminocarboxylic acids like DOTA and DTPA, the principles of ligand design for enhanced stability are broadly applicable. nih.govnih.gov Strategies include creating macrocyclic ligands and modifying ligand structures to increase their rigidity and the stability of the resulting gadolinium complex. nih.govresearchgate.net

For instance, the solvothermal treatment of this compound hydrate led to the formation of derivatives with hydroxyl groups, which altered the fluorescence properties of the complex. vibgyorpublishers.orgvibgyorpublishers.org This demonstrates that even simple modifications to the coordination sphere can result in significant changes to the material's properties.

Synthesis of Substituted Acetylacetonate Ligands for Electronic Modulation

The electronic environment of the gadolinium(III) ion can be precisely tuned by introducing various substituents onto the acetylacetonate (acac) ligand. This modulation is crucial for tailoring the compound's magnetic and luminescent properties. Researchers have synthesized new coordination compounds of gadolinium with β-diketones that feature unsaturated, aliphatic, or aromatic substituents in the α-positions of the chelate ring. chemrxiv.org The nature of these substituents directly influences the electronic characteristics of the resulting complex.

Quantum-chemical calculations have shown that ligands incorporating aromatic substituents, such as in 1-phenyl-4,4-dimethyl-1,3-pentanedione (mphpd) and 1,3-diphenyl-4,4-dimethyl-1,3-pentanedione (mbphpd), exhibit enhanced acceptor properties compared to those with purely aliphatic groups. chemrxiv.org This alteration of the ligand's electronic character modifies the electron density at the gadolinium center. Strategies in ligand design often exploit the basicity of donor atoms to enhance the stability of the resulting gadolinium(III) complex. nih.gov While the classic acetylacetonate ligand is well-established, variants like trifluoroacetylacetonates and hexafluoroacetylacetonates can create complexes that are more Lewis acidic. wikipedia.org

Analysis of the infrared spectra and quantum chemical calculations confirm the bidentate-chelate coordination of these modified ligands. chemrxiv.org The average length of the Gadolinium-Oxygen (Gd-O) bond in these complexes varies slightly depending on the substituent, ranging from approximately 2.317 Å to 2.235 Å. chemrxiv.org

| Substituent Type on β-Diketone Ligand | Example Ligand | Observed Effect on Electronic Properties | Source |

|---|---|---|---|

| Aromatic | 1-phenyl-4,4-dimethyl-1,3-pentanedione (mphpd) | Demonstrates better acceptor properties, influencing the electronic environment of the Gd(III) center. | chemrxiv.org |

| Aliphatic | 2,2-dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedione (dmokd) | Serves as a baseline for comparing the electronic influence of more complex substituents. | chemrxiv.org |

| Fluorinated | Hexafluoroacetylacetonate | Forms complexes that are more Lewis acidic and more volatile than standard acetylacetonates. | wikipedia.org |

Investigation of Mixed-Ligand Gadolinium(III) Complexes Incorporating Acetylacetonate

A powerful strategy for modifying the properties of gadolinium(III) acetylacetonate is the creation of mixed-ligand complexes. This approach involves incorporating other ligands alongside the acetylacetonate, which can significantly alter the parent compound's chemical and thermal stability. grafiati.com

Studies have demonstrated the synthesis of new mixed-ligand acetylacetonate complexes of Lanthanum(III) and Gadolinium(III) with carboxylic acids (like acetic or propionic acid) and neutral molecules such as acetonitrile (B52724) or dimethylformamide. grafiati.com The synthesis is achieved by reacting the initial lanthanide β-diketonates with these additional ligands. Quantum-chemical modeling using the semi-empirical method Sparkle/PM7 has been employed to assess the stability of these synthesized mixed-ligand complexes. grafiati.com Calculations of the standard Gibbs energy change (∆G⁰₂₉₈) for the synthesis reactions indicate that stability generally increases with the donor basicity of the co-ligand and the decreasing ionic radius of the lanthanide(III) ion. grafiati.com

These mixed-ligand complexes are particularly relevant as volatile precursors in Chemical Vapor Deposition (CVD) processes, which are used to create lanthanide-containing films and coatings. grafiati.com

| Primary Ligand | Secondary Ligands | Resulting Complex Type | Key Finding | Source |

|---|---|---|---|---|

| Acetylacetonate | Acetic Acid or Propionic Acid | Mixed-ligand carboxylate complex | Properties like chemical and thermal stability can be significantly changed from the initial tris-acetylacetonate. | grafiati.com |

| Acetylacetonate | Acetonitrile or Dimethylformamide | Mixed-ligand solvate complex | Stability is influenced by the donor basicity of the secondary ligand. | grafiati.com |

Template-Assisted Synthesis and Supramolecular Assembly

The organization of individual gadolinium(III) acetylacetonate complexes into larger, functional architectures represents a frontier in materials science. This can be achieved through template-assisted synthesis or spontaneous supramolecular assembly.

Template-Assisted Synthesis involves using a pre-existing molecular scaffold to guide the formation of a larger structure. In this approach, a template molecule with specific binding sites directs the assembly of smaller building blocks into a defined, complex architecture. For instance, a supramolecular oligonucleotide dendrimer can be used as a 3D template to assemble DNA nanostructures. nih.gov While a direct, documented example for gadolinium(III) acetylacetonate is not prevalent, the principle involves using a larger molecule or ion to direct the spatial arrangement of multiple Gd(acac)₃ units into a specific cluster or shape. This method offers precise control over the final structure's size and geometry. A related phenomenon is the conversion of the dihydrate, Gd(C₅H₇O₂)₃(H₂O)₂, which upon heating under vacuum, reorganizes into an oxo-cluster with the formula Gd₄O(C₅H₇O₂)₁₀. wikipedia.org

Supramolecular Assembly refers to the spontaneous self-organization of molecules into stable, well-defined structures driven by non-covalent interactions. For gadolinium complexes, this is often achieved by designing amphiphilic molecules. unina.it An amphiphilic gadolinium complex can be created by covalently attaching a hydrophobic moiety, such as a long alkyl chain, to the chelating agent. unina.itresearchgate.net

In an aqueous solution, these amphiphilic complexes spontaneously aggregate to form structures like micelles or liposomes. unina.itresearchgate.net In these assemblies, the hydrophilic gadolinium chelate portions are exposed to the water, while the hydrophobic tails form the core of the aggregate. unina.it This self-assembly process can lead to a high local concentration of gadolinium(III) ions and significantly alters the system's properties, such as the rotational correlation time, which is a key parameter for applications in magnetic resonance imaging (MRI). unina.ittaylorfrancis.com The pharmacological properties of these systems, including relaxivity and biodistribution, can be controlled by modifying their physicochemical characteristics like size and surface charge. researchgate.net

Elucidation of Molecular and Supramolecular Architecture

Advanced Crystallographic Studies of Polymorphism and Solvates

Polymorphism, the ability of a substance to exist in more than one crystal structure, and the formation of solvates (crystal forms containing solvent molecules) are critical aspects of the solid-state chemistry of gadolinium(III) acetylacetonate (B107027).

One of the key findings from SC-XRD is the confirmation of the eight-coordinate nature of the gadolinium ion in the dihydrate, Gd(C₅H₇O₂)₃(H₂O)₂. wikipedia.org The analysis of different crystal forms, including potential polymorphs and solvates, allows for a comprehensive understanding of how the crystal packing can vary. nih.govresearchgate.net For instance, the crystal structure of gadolinium(III) acetate (B1210297) tetrahydrate, a related compound, was determined to be triclinic with the space group P1̅, revealing a dimeric structure where two gadolinium atoms are bridged by acetate oxygen atoms. rsc.org This highlights the diverse structural possibilities for gadolinium carboxylate complexes.

| Crystallographic Data for a Gadolinium(III) Acetate Tetrahydrate | |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a (Å) | 10.790(2) |

| b (Å) | 9.395(3) |

| c (Å) | 8.941(3) |

| α (°) | 60.98(2) |

| β (°) | 88.50(2) |

| γ (°) | 62.31(2) |

| Z | 2 |

| Reference | rsc.org |

This interactive table provides key crystallographic parameters for a related gadolinium complex, illustrating the type of data obtained from SC-XRD.

While SC-XRD provides unparalleled detail for a single crystal, high-resolution powder X-ray diffraction (PXRD) is crucial for analyzing bulk samples and identifying different crystalline phases. rigaku.com PXRD patterns serve as a fingerprint for a specific crystal structure, allowing for the identification of polymorphs, solvates, and any impurities present in a sample. sigmaaldrich.comvibgyorpublishers.org

In the context of gadolinium(III) acetylacetonate, PXRD is used to confirm the phase purity of synthesized materials and to study phase transitions that may occur under different conditions, such as heating. vibgyorpublishers.org For example, upon heating under vacuum, the dihydrate of gadolinium(III) acetylacetonate is known to convert to an oxo-cluster, Gd₄O(C₅H₇O₂)₁₀, a transformation that can be monitored using PXRD. wikipedia.org Furthermore, PXRD is essential in studying the formation of gadolinium oxide nanoparticles from acetylacetonate precursors. researchgate.net

Investigation of Coordination Environment and Geometrical Isomerism

In its complexes, the gadolinium(III) ion typically exhibits high coordination numbers, commonly 8 or 9. wikipedia.orgresearchgate.net The idealized geometries for these coordination numbers are the tricapped trigonal prism and the capped square antiprism. stanford.edu However, in reality, significant distortions from these ideal geometries are often observed.

These distortions arise from a combination of factors, including the steric demands of the ligands and the constraints imposed by the chelate rings. The bidentate nature of the acetylacetonate ligand, which forms a six-membered ring with the gadolinium ion, plays a significant role in determining the coordination polyhedron. The Gd-O bond lengths in such complexes can vary, as seen in gadolinium(III) acetate tetrahydrate where they range from 2.368(6) to 2.571(4) Å. rsc.org The large size and spherical nature of the Gd³⁺ ion also contribute to the flexibility of the coordination sphere, allowing for these distortions.

Tris(β-diketonato)metal(III) complexes, such as gadolinium(III) acetylacetonate, can exhibit chirality. When three bidentate ligands coordinate to a central metal ion in an octahedral or distorted octahedral geometry, they can arrange in a right-handed (Δ) or left-handed (Λ) fashion, creating non-superimposable mirror images known as enantiomers.

The arrangement of the acetylacetonate ligands around the gadolinium center can lead to either facial (fac) or meridional (mer) isomers. up.ac.za In the fac isomer, the three similar donor atoms are on one face of the octahedron, while in the mer isomer, they lie in a plane that bisects the molecule. up.ac.zalibretexts.org The specific isomer formed can be influenced by synthetic conditions and the nature of the substituents on the acetylacetonate ligand. The analysis of enantiomeric purity in the solid state is crucial for applications where chirality is important and can be investigated through specialized crystallographic techniques.

Supramolecular Interactions and Crystal Packing Motifs

Hydrogen Bonding Networks and Intermolecular Forces

The crystal structure of gadolinium (III) acetylacetonate dihydrate is significantly influenced by hydrogen bonding. The two water molecules directly coordinated to the gadolinium ion serve as hydrogen bond donors, forming networks that link adjacent complex molecules. These interactions are critical in stabilizing the crystal lattice.

Dipole-Dipole Interactions: Arising from the polar carbonyl groups within the acetylacetonate ligands. These forces help orient the molecules within the crystal lattice to maximize electrostatic attraction. fiveable.me

London Dispersion Forces: These weak, non-specific attractions exist between all molecules and increase with molecular size and surface area. For a relatively large complex like this compound, these forces are a significant component of the total lattice energy. fiveable.me

Collectively, these forces dictate the packing of the molecules, influencing physical properties such as melting point and solubility. fiveable.me

π-π Stacking and Other Aromatic Interactions in Crystal Lattices

The acetylacetonate (acac) ligand, upon chelation to the metal ion, forms a six-membered ring with delocalized π-electrons, giving it quasi-aromatic character. This feature allows for the possibility of π-π stacking interactions between the acac ligands of neighboring molecules within the crystal lattice. nih.gov π-π stacking is a non-covalent interaction that is important in the self-assembly of molecules and the stabilization of three-dimensional structures. nih.govnih.gov

These aromatic-aromatic interactions can act as a stabilizing feature, in some cases playing a role comparable to hydrogen bonding in defining structural motifs. nih.gov While theoretically possible for this compound, the specific contribution and geometry of π-π stacking interactions in its crystal lattice require detailed crystallographic analysis. Such interactions, when present, work in concert with other intermolecular forces to guide the formation of the crystalline solid. nih.gov

Weak Interactions and Their Role in Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, which relies on the control of intermolecular interactions. The assembly of this compound into a crystalline solid is a prime example of the role of multiple weak interactions. The term "weak interactions" encompasses the hydrogen bonds, dipole-dipole forces, London dispersion forces, and potential π-π stacking discussed previously. fiveable.me

The final crystal structure is not determined by a single dominant force but by the synergistic and sometimes competitive interplay of all these interactions. For the dihydrate, the strong directional preference of hydrogen bonds provides a framework, which is then optimized by the weaker, less directional van der Waals forces and potential π-π interactions to achieve the most stable packing arrangement. Understanding and controlling these forces is key to producing materials with specific physical and chemical properties.

Molecular Dynamics Simulations of Structural Behavior and Hydration

Molecular dynamics (MD) and molecular mechanics (MM) simulations are powerful computational tools used to investigate the structural and dynamic properties of gadolinium complexes at an atomic level. nih.govchimia.ch These simulations provide insights into coordination geometries, ligand flexibility, and the crucial interactions with solvent molecules, particularly water. nih.govacs.org

Simulations on related gadolinium complexes provide a framework for understanding this compound. For instance, MD simulations of a heteroligand complex of gadolinium stearate (B1226849) with acetylacetone (B45752) were performed using an MM+ force field to determine the most energetically stable isomers and to simulate infrared spectra. researchgate.net These calculations yielded specific average bond distances for the gadolinium ion with different oxygen atoms. researchgate.net

In a separate study, MD simulations were conducted on a gadolinium acetylacetonate tetraphenyl monoporphyrinate complex using the GROMACS package. acs.org This simulation, which modeled the complex in a solvent box, confirmed that there was no steric hindrance to prevent water molecules from coordinating to the gadolinium ion, even in the presence of bulky ligands. acs.org The simulation showed the gadolinium ion maintaining a coordination number of eight over a 6-nanosecond trajectory. acs.org

The methodology for simulating gadolinium complexes, particularly for medical imaging applications, is well-developed. nih.gov These simulations often employ specialized force fields and can run for microseconds to capture dynamic events like water exchange kinetics. nih.govchimia.ch The analysis of these simulations provides key parameters such as the residence time (τm) of water molecules in the first hydration sphere and the radial distribution functions (RDFs) that describe the structure of the hydration shells. nih.gov

Interactive Table: Findings from Molecular Simulations of Gadolinium Complexes

| Simulated System | Simulation Method | Key Findings | Citations |

| Heteroligand Gd stearate with acetylacetone | Molecular Mechanics (MM+) | The most energetically stable isomer was identified. Average bond distances were calculated: Gd–O(carboxylate) at 2.47±0.07 Å and Gd–O(enolate) at 2.30±0.04 Å. | researchgate.net |

| Gd(acac)(tpp) complex (tpp = tetraphenylporphyrin) | Molecular Dynamics (MD) | Confirmed no steric hindrance for water coordination. The Gd³⁺ ion maintained a coordination number of eight. Average Gd³⁺−N and Gd³⁺−O(acac) distances were found to be similar to experimental results. Two water molecules were found in the simulation. | acs.org |

| [Gd(DOTA)]⁻ complex | Molecular Dynamics (MD) | New force-field parameters were developed to reproduce experimental structural properties and water exchange kinetics (τm). The dynamics of outer hydration sphere water molecules were characterized. | nih.gov |

Spectroscopic Probes of Electronic Transitions and Dynamics

High-Resolution Absorption Spectroscopy

High-resolution absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental tool for probing the electronic structure of coordination complexes. In the case of Gadolinium(III) acetylacetonate (B107027), this technique reveals details about the ligand-centered transitions and the subtle influences of the metal ion.

Ligand Field Splitting Analysis in UV-Vis Spectroscopy

The Gd³⁺ ion possesses a half-filled 4f shell ([Xe] 4f⁷), resulting in a spherically symmetric ⁸S₇/₂ ground state. Consequently, it does not exhibit d-d transitions that are characteristic of transition metal complexes, and f-f transitions are Laporte-forbidden, leading to very weak and sharp absorption bands that are often difficult to observe in standard UV-Vis spectra.

The UV-Vis spectrum of Gadolinium(III) acetylacetonate is therefore dominated by intense absorption bands originating from the acetylacetonate (acac) ligand. A prominent absorption peak is typically observed around 294 nm, which is attributed to a π-π* transition within the β-diketonate ligand. vibgyorpublishers.orgvibgyorpublishers.org The interaction with the gadolinium ion can cause a slight shift in this peak; for instance, in some derivatives, a shift to 308 nm has been noted, suggesting a weakening of the conjugation between the gadolinium and the acetylacetone (B45752) groups. vibgyorpublishers.orgvibgyorpublishers.org While direct analysis of ligand field splitting of the Gd³⁺ f-orbitals is not straightforward with UV-Vis due to the faintness of f-f transitions, the technique provides valuable information about the electronic environment of the ligand, which is indirectly influenced by the coordination to the gadolinium center.

Electronic Transitions and Vibronic Coupling Mechanisms

The electronic transitions in Gadolinium(III) acetylacetonate are primarily ligand-based. The main absorption band corresponds to the π-π* transition of the acetylacetonate ligand. vibgyorpublishers.orgvibgyorpublishers.org In some contexts, n-π* transitions, involving the non-bonding electrons on the oxygen atoms of the ligand, are also considered, with observed absorbance between 370-450 nm in excitation fluorescence studies. vibgyorpublishers.orgvibgyorpublishers.org

Vibronic coupling, the interaction between electronic and vibrational motions, plays a role in the observed spectral features. nih.gov Although the Born-Oppenheimer approximation separates these motions, their interaction can lead to the appearance of vibrational fine structure on electronic transition bands. nih.gov This coupling can influence the intensity and shape of the absorption bands. For a molecule like Gadolinium(III) acetylacetonate, certain vibrational modes of the chelate ring can couple with the electronic transitions of the ligand, potentially leading to broadened absorption bands or the appearance of shoulders on the main absorption peaks. nih.gov

Vibrational Spectroscopy for Ligand-Metal Interactions

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful for elucidating the nature of the coordination bond between the gadolinium ion and the acetylacetonate ligands.

Fourier Transform Infrared (FTIR) Spectroscopy of Chelation and Bonding

FTIR spectroscopy provides detailed information about the vibrational modes of the molecule, offering insights into the bonding and structural changes upon complexation. In the FTIR spectrum of Gadolinium(III) acetylacetonate, specific vibrational bands are indicative of the chelation of the acetylacetonate ligand to the gadolinium ion.

The free acetylacetone ligand exhibits a characteristic C=O stretching vibration. Upon coordination to the gadolinium ion, this band shifts to lower frequencies, indicating a weakening of the C=O double bond character and the formation of a Gd-O bond. For Gd(acac)₃·3H₂O, a peak around 1602 cm⁻¹ is associated with the C=O stretching vibration of the keto-enol tautomer of the β-diketone. vibgyorpublishers.orgvibgyorpublishers.org Another significant peak at approximately 1523 cm⁻¹ corresponds to the C=C stretching vibration of the enol form. vibgyorpublishers.orgvibgyorpublishers.org The positions and intensities of these bands are sensitive to the coordination environment and can be used to confirm the formation of the chelate complex. The presence of water of hydration is often indicated by a broad absorption band in the 3200-3500 cm⁻¹ region.

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| C=O Stretching | ~1602 | vibgyorpublishers.orgvibgyorpublishers.org |

| C=C Stretching | ~1523 | vibgyorpublishers.orgvibgyorpublishers.org |

Raman Spectroscopy for Vibrational Modes and Symmetry Assignments

Raman spectroscopy complements FTIR by providing information on different vibrational modes, particularly those that involve a change in polarizability. youtube.com For a complex molecule like Gadolinium(III) acetylacetonate, group theory can be used to predict the number and symmetry of Raman-active modes. libretexts.org

Electron Paramagnetic Resonance (EPR) Spectroscopy of Gadolinium(III) Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying paramagnetic species, such as the Gd³⁺ ion. The Gd³⁺ ion has a high spin state (S = 7/2), which gives rise to complex EPR spectra. nih.gov

The EPR spectra of Gd(III) complexes, including Gadolinium(III) acetylacetonate, in the solid state or in frozen solutions are often broad and poorly resolved at standard X-band frequencies (around 9.5 GHz). researchgate.net This broadening is primarily due to the zero-field splitting (ZFS) of the ground state, which arises from the interaction of the Gd³⁺ ion with the crystal field of the ligands. nih.govnih.gov The ZFS lifts the degeneracy of the eight spin states even in the absence of an external magnetic field.

To overcome the poor resolution, advanced techniques such as high-frequency EPR (HF-EPR) and computational analysis like Fourier transformation are employed. researchgate.netresearchgate.net HF-EPR, by using higher magnetic fields, can reduce the relative contribution of the ZFS to the line width, leading to better-resolved spectra. nih.gov The analysis of the EPR spectra allows for the determination of the ZFS parameters (D and E), which provide information about the symmetry and strength of the ligand field around the Gd³⁺ ion. researchgate.netresearchgate.net For instance, studies on various Gd(III) complexes have shown that the sign of the axial ZFS parameter D can be correlated with the nature of the chelating ligand. researchgate.net While the specific ZFS parameters for Gadolinium(III) acetylacetonate are not detailed in the provided search results, the general approach highlights the utility of EPR in probing the local electronic environment of the gadolinium center. researchgate.net

Zero-Field Splitting Parameters and Spin Hamiltonian Analysis

The magnetic properties of paramagnetic ions with a spin greater than 1/2, such as Gadolinium(III), are described by more than just the g-tensor. A crucial factor is the zero-field splitting (ZFS), which lifts the degeneracy of the spin states even without an external magnetic field. nsf.gov This splitting arises from the interaction of the electron spin with the local electric field generated by the surrounding ligands, known as the ligand or crystal field.

The ZFS is quantitatively described by the spin Hamiltonian, which for a Gd(III) ion (S = 7/2) includes axial (D) and rhombic (E) ZFS parameters. The Hamiltonian is often expressed using extended Stevens operators, where terms like B₂⁰ (related to D) and B₂² (related to E) represent the second-order contributions to the splitting. rsc.org For systems with low symmetry, higher-order terms (fourth and sixth order) can also play a non-negligible role. nih.gov

Analysis of the Electron Paramagnetic Resonance (EPR) spectra of Gd(III) complexes allows for the determination of these ZFS parameters. For many Gd(III) complexes studied in glassy frozen solutions, the EPR spectra are simulated to extract the mean values and distributions of D and E. nsf.gov However, in the specific case of Gadolinium(III) acetylacetonate, EPR studies have shown that the spectra consist of poorly separated signals, making direct interpretation challenging. wikipedia.org The application of computer analysis based on Fourier transforms has been necessary to enhance the spectral resolution and reveal the fine structure details of the Gd(III) ion within the complex. wikipedia.org

Research on various Gd(III) β-diketonate complexes has demonstrated that ZFS parameters can be estimated through spectral simulations. These studies indicate that the magnitude of the ZFS parameter |D| for Gd(acac)₃ is significantly larger than that for other complexes like Gd(hfa)₃ (hfa = hexafluoroacetylacetonate), highlighting the sensitivity of ZFS to the specific ligand environment.

To provide context, the ZFS parameters for several other Gadolinium(III) complexes have been determined with high precision.

Table 1: Zero-Field Splitting (ZFS) Parameters for Various Gd(III) Complexes

| Complex | D (MHz) | σD (MHz) |

|---|---|---|

| Gd-NO₃Pic | 485 ± 20 | 155 ± 37 |

| Gd-DOTA | -714 ± 43 | 328 ± 99 |

| iodo-(Gd-PyMTA) | 1213 ± 60 | 418 ± 141 |

| Gd-TAHA | 1361 ± 69 | 457 ± 178 |

| iodo-Gd-PCTA- nih.gov | 1861 ± 135 | 467 ± 292 |

| Gd-PyDTTA | 1830 ± 105 | 390 ± 242 |

Data sourced from quantitative analysis of Gd(III) complexes in frozen solutions. nsf.gov The sign of D is based on the Gaussian component with the larger amplitude in a bimodal distribution model. nsf.gov

Ligand Field Effects on EPR Spectra and Electronic Structure

The electronic structure of the Gd(III) ion is directly influenced by the ligand field created by the acetylacetonate (acac) ligands. Although the ⁸S₇/₂ ground state has no orbital angular momentum (L=0), spin-orbit coupling to excited states with L≠0 allows the ligand field to split the ground state. rsc.org This splitting is observed in the EPR spectrum.

EPR studies on a range of Gadolinium(III)-β-diketonate complexes have confirmed that the spectra are highly sensitive to ligand substitution. wikipedia.org The observed differences in the spectra indicate that changes in the ligand field and the coordination structure directly affect the behavior of the inner 4f electrons. wikipedia.org For Gd(III) complexes, the EPR line shape in frozen solutions typically features a prominent central line corresponding to the -1/2 ↔ +1/2 transition, superimposed on a wide, featureless background from all other transitions. researchgate.net The complexity of the spectrum for Gd(acac)₃, with its poorly resolved signals, suggests a significant and intricate splitting of the spin states by the ligand field. wikipedia.org

The magnitude of the ZFS parameter D is a direct probe of the ligand field strength. Studies on pentagonal bipyramidal Gd(III) complexes have shown that the ZFS is dominated by the axial parameter (related to the B₂⁰ term) and that its magnitude is inversely proportional to the donor strength of the axial ligands. rsc.org This demonstrates a clear correlation between the nature of the coordinating atoms and the resulting electronic structure. The ligand field created by the six oxygen atoms from the three bidentate acetylacetonate ligands in Gd(acac)₃ dictates the symmetry and magnitude of the ZFS, leading to its characteristic, albeit complex, EPR spectrum. rsc.orgwikipedia.org

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

High-energy spectroscopic techniques like XAS and XPS are powerful tools for probing the elemental composition, oxidation states, and bonding characteristics of materials by targeting core-level electrons. stanford.eduucdavis.edu

Electronic States and Oxidation State Determination via XAS

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the electronic structure of the absorbing atom. By tuning the X-ray energy to a specific absorption edge (e.g., the L-edge or M-edge of Gadolinium), core electrons are excited into unoccupied orbitals. For 3d transition metals and lanthanides, L-edge XAS probes 2p → 3d and 2p → 4f/5d transitions, respectively, which are highly sensitive to the oxidation state, spin state, and local coordination environment of the metal center. nih.gov

While specific XAS studies on Gadolinium(III) acetylacetonate are not widely reported, the methodology has been extensively applied to other metal acetylacetonate complexes. For instance, L-edge XAS of Cr(acac)₃ in solution has been used to probe the valence electronic structure at the chromium site via 2p-3d transitions. nih.gov Such spectra allow for a direct assessment of the metal 3d-orbital splitting (into t₂g and e_g sets in an octahedral field) and their occupancy. nih.gov

For Gadolinium(III) acetylacetonate, an M-edge (3d → 4f) XAS experiment would be expected to confirm the Gd(III) oxidation state. The resulting spectrum would show characteristic multiplet structures arising from the 3d⁹4f⁸ final state, which are unique fingerprints of the initial 4f⁷ electronic configuration of Gd(III). This technique would definitively verify the +3 oxidation state of gadolinium in the complex.

Core-Level Spectroscopy for Bonding Information via XPS

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons ejected by X-ray irradiation. stanford.edu It provides direct information about the elemental composition, chemical state, and electronic environment of atoms in a sample.

An XPS analysis of Gadolinium(III) acetylacetonate would involve acquiring high-resolution spectra of the Gd, O, and C core levels.

Gadolinium Core Levels: The Gd 3d or 4d core levels are diagnostic of the oxidation state. Studies on molecular organometallic Gd(III) and Gd(II) complexes have shown that the Gd 4d binding energy shifts by approximately 0.3 to 1.0 eV between the +2 and +3 oxidation states, demonstrating that XPS can be used to reliably identify the oxidation state of lanthanides in molecular complexes. nsf.gov The presence of multiplet splitting in the Gd core levels can also be a chemically diagnostic feature. thermofisher.com

Oxygen and Carbon Core Levels: The O 1s and C 1s core-level spectra provide information about the ligand itself and its bonding to the metal center. In metal acetylacetonates (B15086760), the O 1s spectrum can distinguish between the two oxygen environments in the carboxylate group (C=O and C-O) and reveal the extent of covalency in the Gd-O bond. rsc.org The C 1s spectrum helps to confirm the chemical integrity of the acetylacetonate ligand by identifying the different carbon environments (CH₃, CH, C=O). researchgate.net Variations in these binding energies and the presence of satellite peaks can be correlated with the nature of the metal-ligand bond. rsc.org

Table 2: Reference XPS Binding Energies for Gadolinium in an Oxidized State

| Core Level | Binding Energy (eV) for Gd₂O₃ |

|---|---|

| Gd 3d₅/₂ | ~1186.0 - 1187.7 |

| Gd 4d | ~141.2 - 142.2 |

| Gd 4f | ~8.3 |

| O 1s | ~529.0 - 529.5 |

Binding energies are approximate and can vary based on instrument calibration and specific chemical environment. Data compiled from XPS databases and studies on gadolinium oxides. researchgate.netxpsdatabase.net

Magnetic Phenomenology and Spin Dynamics Investigations

Magnetic Susceptibility Measurements and Paramagnetic Behavior

The magnetic properties of materials containing gadolinium are often studied through their magnetic susceptibility, which measures how much they become magnetized in an applied magnetic field. semanticscholar.org Gadolinium(III) compounds are typically paramagnetic at higher temperatures due to the presence of seven unpaired electrons. semanticscholar.org

The magnetic susceptibility of paramagnetic materials is typically described by the Curie Law, or more generally, the Curie-Weiss Law, which states that susceptibility is inversely proportional to temperature. For an ideal paramagnet, the product of molar magnetic susceptibility (χₘ) and temperature (T) should be constant over a range of temperatures. For a single, non-interacting Gd(III) ion, the expected room temperature χₘT value is approximately 7.88 cm³ K mol⁻¹ (with g = 2). researchgate.net

In many gadolinium complexes, the χₘT value at room temperature is in good agreement with the theoretical value for an isolated Gd(III) ion. researchgate.net As the temperature is lowered, this value often remains constant until very low temperatures are reached. researchgate.net However, deviations from this ideal behavior can occur due to several factors:

Magnetic Exchange Interactions: In polynuclear complexes, weak ferromagnetic (FM) or antiferromagnetic (AFM) interactions between Gd(III) ions can cause χₘT to increase or decrease, respectively, at low temperatures. nih.govmdpi.com

Zero-Field Splitting (ZFS): The crystal field can lift the degeneracy of the ⁸S₇/₂ ground state, leading to a decrease in χₘT at very low temperatures.

Saturation Effects: At very low temperatures and high magnetic fields, the magnetic moments align with the field, and the susceptibility deviates from the Curie-Weiss law as the system approaches magnetic saturation.

The temperature dependence of magnetic susceptibility provides crucial information about the electronic structure and magnetic interactions within the compound. nih.govaps.org For example, a study on gadolinium oxyhydride thin films showed a paramagnetic behavior consistent with other Gd(III) compounds. arxiv.org

Table 1: Theoretical vs. Experimental Magnetic Data for Gd(III) Systems

| Parameter | Theoretical Value (single Gd³⁺ ion) | Typical Experimental Observation (Room Temp) |

| Ground State | ⁸S₇/₂ | ⁸S₇/₂ |

| Spin (S) | 7/2 | - |

| Landé g-factor (g) | 2.0 | ~2.0 |

| χₘT (cm³ K mol⁻¹) | 7.88 | ~7.76 - 7.88 researchgate.net |

Although the Gd(III) ion is an S-state ion with no orbital angular momentum, which suggests isotropic magnetic behavior, magnetic anisotropy can still arise. aps.org This anisotropy, where the magnetic susceptibility depends on the orientation of the crystal with respect to the applied magnetic field, can be induced by:

Zero-Field Splitting (ZFS): The ligand field can cause a small splitting of the ground state energy levels even in the absence of a magnetic field. This effect is a primary source of anisotropy in lanthanide complexes. acs.org

Magnetic Dipole-Dipole Interactions: In a crystal lattice, the magnetic fields from neighboring ions can create an anisotropic environment for a given ion. aps.org

Investigations of Exchange Interactions in Polynuclear Assemblies

Gadolinium(III) acetylacetonate (B107027) can be a building block for larger, polynuclear structures where multiple gadolinium ions are linked together, often by bridging ligands. nih.gov The study of these systems is crucial for understanding magnetic communication (exchange interactions) between the metal centers. escholarship.org

In polynuclear gadolinium(III) complexes, the magnetic interaction between adjacent Gd(III) ions is typically mediated by bridging ligands (superexchange). The nature of this interaction—whether ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel)—is highly dependent on the geometry of the bridging pathway, particularly the bond angles and distances. nih.gov

Ferromagnetic Coupling: This is often observed in complexes where the Gd-O-Gd bridging angle is large. nih.gov It leads to an increase in the total spin of the molecule and a rise in the χₘT product at low temperatures.

Antiferromagnetic Coupling: This type of coupling is more common when the Gd-O-Gd angle is smaller. nih.govmdpi.com It results in a decrease in the net spin and a drop in the χₘT product at low temperatures.

For instance, studies on polynuclear gadolinium acetate (B1210297) derivatives, which share similarities with acetylacetonate ligands, have shown that small differences in the Gd-O-Gd angles can switch the magnetic coupling from ferromagnetic to antiferromagnetic. nih.gov In one case, a complex with larger Gd-O-Gd angles exhibited ferromagnetic interactions, while another with a smaller angle showed antiferromagnetic behavior. nih.gov

To gain a deeper understanding of the magnetic exchange observed experimentally, theoretical models are employed. The Heisenberg-Dirac-Van Vleck (HDVV) spin Hamiltonian is a common model used to describe the exchange interactions in polynuclear systems. mdpi.com

The Hamiltonian for a dimeric system is given by: **H = -2J (S₁ ⋅ S₂) ** where J is the exchange coupling constant, and S₁ and S₂ are the spin operators of the two interacting Gd(III) ions. A positive J value indicates ferromagnetic coupling, while a negative value signifies antiferromagnetic coupling. By fitting the experimental magnetic susceptibility data to the appropriate theoretical model, the value of J can be extracted, quantifying the strength and nature of the magnetic interaction. researchgate.net For more complex polynuclear systems, multiple J values may be required to describe the different exchange pathways within the molecule. mdpi.com

Slow Magnetic Relaxation and Single-Ion Magnetism (SIM) Potential

Recently, there has been significant interest in the potential for Gd(III) complexes to function as single-molecule magnets (SMMs) or single-ion magnets (SIMs). rsc.orgrsc.org These are individual molecules that can retain their magnetization after an external field is removed, a property that requires a significant energy barrier (Uₑ) for the reversal of magnetization. acs.org

For lanthanide ions, this barrier arises primarily from the magnetic anisotropy generated by the ligand field. acs.org While ions like dysprosium(III) and terbium(III) are more traditional candidates for SIMs due to their large unquenched orbital angular momentum, Gd(III) has emerged as a fascinating case. nih.gov Because Gd(III) is an S-state ion, the magnetic anisotropy is small. However, even a small anisotropy can be sufficient to induce slow magnetic relaxation, especially in an applied dc magnetic field which can suppress quantum tunneling of magnetization (QTM). mdpi.com

Several Gd(III) complexes, though not specifically acetylacetonate, have been shown to exhibit field-induced slow magnetic relaxation. mdpi.comnih.govresearchgate.netrsc.org This behavior is observed in AC (alternating current) susceptibility measurements, where an out-of-phase signal (χₘ'') appears at low temperatures, indicating that the magnetization cannot keep up with the oscillating magnetic field. nih.gov The relaxation in these Gd(III)-based SIMs is often governed by processes like Raman and Orbach mechanisms. mdpi.comresearchgate.net The performance of a Gd(III) SIM is highly sensitive to the coordination environment and the subtle magnetic anisotropy it creates. nih.govnih.gov

Magneto-Optical Effects and Magnetic Anisotropy Studies

Magneto-Optical Effects: Magneto-optical effects, such as the Faraday and Kerr effects, describe the changes in the polarization of light upon interaction with a magnetized material. capes.gov.br These phenomena are powerful probes of the electronic structure and magnetic ordering. However, dedicated studies on the magneto-optical effects specifically for Gadolinium(III) acetylacetonate are scarce in the literature. Research in this area tends to focus on materials with very strong magneto-optical responses, such as gadolinium metal or certain intermetallic and oxide compounds. capes.gov.braps.org For molecular complexes like Gd(acac)₃, the magneto-optical signals are expected to be much weaker.

Magnetic Anisotropy: Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. For a molecule to be an SMM, it must possess magnetic anisotropy, which creates an energy barrier to the reorientation of its magnetization.

The Gd³⁺ ion, with its ⁸S₇/₂ ground state, has no orbital angular momentum (L=0) and is therefore electronically isotropic. Any magnetic anisotropy in its complexes does not arise from the first-order spin-orbit coupling that is prominent in other lanthanides like dysprosium or terbium. Instead, the anisotropy in Gd³⁺ complexes is a much smaller, second-order effect. It originates from the mixing of excited states (with L≠0) into the ground state by the crystal field and spin-orbit coupling, or from magnetic dipole-dipole interactions. aps.org

The coordination geometry imposed by the three acetylacetonate and two water ligands in [Gd(acac)₃(H₂O)₂] determines the crystal field environment. wikipedia.org Deviations from high-symmetry geometries (like cubic or spherical) are necessary to induce any zero-field splitting (ZFS) of the ground state spin levels, which is the manifestation of magnetic anisotropy in Gd³⁺ complexes. While this anisotropy is generally small, it is crucial for enabling field-induced slow magnetic relaxation. aps.org

Luminescent Characteristics and Energy Transfer Pathways

Upconversion and Downconversion Processes in Doped Systems

Investigation of Multi-Photon Excitation Processes

Multi-photon excitation (MPE) is a nonlinear optical process where a fluorophore is excited by the simultaneous absorption of two or more photons. This process allows for excitation with lower-energy (longer wavelength) light, which offers advantages such as deeper tissue penetration and reduced photodamage in biological applications. While research on multi-photon excitation of Gadolinium (III) acetylacetonate (B107027) specifically is not extensively detailed, the principles of MPE in lanthanide complexes and upconverting nanoparticles provide a framework for understanding its potential behavior.

Studies on upconverting nanoparticles (UCNPs) under pulsed excitation have shown that the emission behavior is dependent on both the power density and the duration of the excitation pulse. conicet.gov.ar This suggests that by controlling the excitation parameters, it may be possible to achieve multiphoton excitation and controlled emission from materials incorporating gadolinium complexes. Three-photon excitation (3PE) has also been demonstrated as a powerful technique for deep-tissue imaging, offering superior suppression of out-of-focus signal generation. aps.org

Energy Transfer to Other Lanthanide Ions as Activators

Gadolinium (III) complexes are frequently utilized as sensitizers in luminescent systems containing other lanthanide ions as activators. The acetylacetonate ligand absorbs energy and transfers it to the Gd³⁺ ion, which in turn can transfer this energy to an acceptor lanthanide ion. This process, known as the "antenna effect," enhances the luminescence of the acceptor ion. instras.comnih.gov

The efficiency of this energy transfer is governed by several factors, including the spectral overlap between the emission of the donor (the Gd³⁺ complex) and the absorption of the acceptor lanthanide ion, as well as the distance between them. nih.gov For efficient sensitization, the triplet state energy of the ligand should be close to the excited state of the lanthanide ion to facilitate energy transfer and minimize back energy transfer. csic.es

In heterometallic systems containing both gadolinium and another lanthanide, such as europium (Eu³⁺) or terbium (Tb³⁺), the Gd³⁺ complex can effectively sensitize the emission of the other lanthanide. acs.org For example, in a [TbEu(L5)(hfac)6] complex, where hfac is hexafluoroacetylacetonate, Tb³⁺ to Eu³⁺ energy transfer has been observed over a significant distance. unige.ch Similarly, in a [NdYb] complex, energy migration from Nd³⁺ to Yb³⁺ can occur, sensitizing the ytterbium luminescence. csic.es The study of such lanthanide-to-lanthanide energy transfer processes is crucial for designing new materials with tailored luminescent properties. csic.es

Luminescent Thermometry and Sensing Principles

The temperature-sensitive luminescence of Gadolinium (III) acetylacetonate and its derivatives makes them promising candidates for applications in luminescent thermometry and sensing.

Temperature-Dependent Luminescence for Thermometric Applications

The fluorescence intensity of this compound derivatives has been observed to decrease with increasing temperature. vibgyorpublishers.org This phenomenon is attributed to the increased vibration of the acetylacetone (B45752) electrons at higher temperatures, leading to greater energy consumption and a reduction in emission strength. vibgyorpublishers.org Specifically, as the temperature rises, the interaction between the acetylacetone ligand and the Gd³⁺ ion weakens. vibgyorpublishers.org

This temperature-dependent luminescence provides a basis for ratiometric thermometry, a technique that offers high sensitivity and is independent of probe concentration and excitation intensity fluctuations. acs.org In a study of a Eu³⁺-doped Gd³⁺ complex, the ratio of the emission intensities from the organic ligand and the Eu³⁺ ion changed significantly with temperature, demonstrating its potential as a temperature sensor in the physiological range. nih.gov The relative sensitivity of such sensors can be quite high, allowing for the detection of small temperature changes. nih.gov

The relationship between luminescence intensity and temperature can be modeled to create a calibration for the thermometric material. For instance, the temperature dependence of GdF₃ emission has been approximated using the Mott formula, which relates the intensity to the activation energy for thermal quenching. researchgate.net

Table 1: Temperature-Dependent Luminescence Data for a Gd-S-160 Derivative

| Temperature (°C) | Relative Fluorescence Intensity (a.u.) |

| 25 | ~1800 |

| 50 | ~1500 |

| 75 | ~1200 |

| 100 | ~900 |

| 125 | ~600 |

Note: Data is estimated from graphical representations in the source material and is for illustrative purposes. vibgyorpublishers.org

Mechanistic Studies of Luminescence Response to External Stimuli (e.g., analytes)

The luminescence of gadolinium complexes can also be sensitive to the presence of external analytes, forming the basis for luminescent sensors. For example, a new sensing material based on a Gadolinium (III) complex with thenoylacetylacetonate embedded in an acridone-polystyrene conjugate has been developed for oxygen sensing. researchgate.net In this system, the green phosphorescence of the Gd(III) chelate is quenched by oxygen, with the long phosphorescence decay time and high sensitivity making it suitable for real-time oxygen monitoring. researchgate.net

The mechanism of sensing often involves the interaction of the analyte with the ligand or the metal center, leading to a change in the luminescent properties. This can be a quenching of the luminescence, as in the case of oxygen sensing, or an enhancement or shift in the emission spectrum. The design of such sensors relies on creating a specific binding site for the analyte of interest within the complex.

Furthermore, gadolinium complexes have been investigated for their potential in dual-modal imaging. For instance, gadolinium-doped carbon nanodots (Gd@CNDs) have been developed as dual fluorescence and magnetic resonance (MR) imaging agents. nih.gov Similarly, a gadolinium(III)-phthalocyanine (GdPc) has been shown to be a versatile photoagent for MR and photoacoustic (PA) imaging-guided therapy, where it can simultaneously produce an intense acoustic effect and a high level of singlet oxygen upon laser irradiation. nih.gov These examples highlight the potential for designing multifunctional materials based on the luminescent and magnetic properties of gadolinium complexes.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic properties of transition metal and lanthanide complexes. For compounds like Gadolinium (III) acetylacetonate (B107027), DFT calculations can predict molecular geometries, vibrational frequencies, and details of the electronic orbitals. Methodologies for such calculations typically employ hybrid functionals like B3LYP or PBE0. Due to the presence of the heavy gadolinium atom, a relativistic effective core potential (RECP) is generally used for the metal ion, while standard basis sets like 6-31G(d) are applied to the lighter ligand atoms (C, H, O) mdpi.com.

Theoretical geometry optimization is a fundamental step in the computational analysis of Gd(acac)3. Quantum-chemical calculations performed on various gadolinium (III) β-diketonate complexes indicate that the acetylacetonate ligands coordinate to the central Gd(III) ion in a bidentate-chelate fashion chemrxiv.orgresearchgate.net. The optimized structures reveal a non-planar arrangement, with the three acetylacetonate ligands situated in different planes around the metal center chemrxiv.orgresearchgate.net.

The Gd-O bond distances are a key parameter in defining the coordination sphere. While specific DFT-optimized values for Gd(acac)3 are not extensively published, data from related structures provide valuable context. For instance, DFT calculations on a Gd-KEMPPr(3,4-HP)3 complex yielded Gd-O bond distances of 2.41(9) Å mdpi.com. These theoretical values are comparable to experimental bond lengths found in the crystal structures of similar hydrated gadolinium acetylacetonate derivatives, such as Gd(pta)3·2H2O and Gd(bfa)3·2H2O, where average Gd-Oligand distances are approximately 2.36–2.38 Å mdpi.com. Semi-empirical calculations using the PM7 method combined with the SPARKLE model have also been used to obtain reliable geometries for lanthanide complexes, predicting Gd-O bond lengths in the range of 2.317 Å to 2.235 Å for related Gd(III) β-diketonate complexes researchgate.net.

The table below presents a comparison of calculated and experimental Gd-O bond lengths for related gadolinium complexes, illustrating the typical coordination environment.

| Compound | Method | Calculated Gd-O Bond Length (Å) | Experimental Gd-O Bond Length (Å) |

| Gd-KEMPPr(3,4-HP)3·1H2O | DFT | 2.41(9) | N/A |

| Gd(pta)3·2H2O | X-ray Crystallography | N/A | 2.36(4) |

| Gd(bfa)3·2H2O | X-ray Crystallography | N/A | 2.38(5) |

| Gd(dmokd) | PM7/SPARKLE | 2.317 | N/A |

| Gd(mphpd) | PM7/SPARKLE | 2.235 | N/A |

This table compiles data from related gadolinium complexes to illustrate typical Gd-O bond distances.

Vibrational frequency predictions from DFT calculations are used to interpret and assign experimental infrared (IR) and Raman spectra. For metal tris-acetylacetonates, theoretical spectra based on optimized geometries show good agreement with experimental data, allowing for detailed assignment of vibrational modes researchgate.net. For example, comparisons between the calculated and experimental vibrational spectra of Ru(acac)3 have demonstrated the accuracy of this approach arxiv.org. Such analyses for Gd(acac)3 would similarly allow for the identification of characteristic vibrations, such as Gd-O stretching modes and various ligand-based C=O and C=C stretching and bending modes.

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing electronic transitions and chemical reactivity wikipedia.orgyoutube.com. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in these interactions libretexts.org. The energy difference between them, the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability, chemical reactivity, and optical properties irjweb.com. A larger gap generally implies higher stability and lower chemical reactivity youtube.com.

In lanthanide complexes like Gd(acac)3, the FMOs are typically dominated by the ligand orbitals. DFT calculations on a binuclear Gd(III) complex with different ligands showed that both the HOMO and LUMO were primarily localized on the organic ligands, with negligible contribution from the Gd(III) 4f orbitals mdpi.com. This localization is expected because the 4f orbitals of gadolinium are effectively shielded by the outer 5s and 5p electrons, making them less involved in covalent bonding.

The analysis of charge distribution reveals the nature of the metal-ligand bonding. The interaction in Gd(acac)3 is predominantly ionic, a characteristic feature of lanthanide complexes. The Mulliken charge analysis, often performed in conjunction with FMO calculations, can quantify the partial charges on the metal and ligand atoms, confirming the electrostatic nature of the bonding.

The table below summarizes the key concepts of FMO analysis.

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |

The Gadolinium(III) ion has a 4f⁷ electronic configuration, resulting in a half-filled f-shell and a high-spin ground state of S = 7/2 nih.gov. This large spin moment makes its complexes highly paramagnetic. DFT calculations are employed to investigate the spin density distribution and the nature of magnetic interactions within the molecule and between molecules.